molecular formula C19H23N3O3 B2403607 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(p-tolyloxy)ethanone CAS No. 1209760-25-7

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(p-tolyloxy)ethanone

Cat. No.: B2403607
CAS No.: 1209760-25-7
M. Wt: 341.411
InChI Key: JQKFKRHVXMYQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(p-tolyloxy)ethanone is a heterocyclic compound featuring a piperidine core substituted with a 5-cyclopropyl-1,3,4-oxadiazole ring at the 4-position and a p-tolyloxy-ethanone moiety at the 1-position. The 1,3,4-oxadiazole ring is a five-membered heterocycle known for its metabolic stability and role in enhancing bioactivity, while the cyclopropyl group contributes to lipophilicity and steric effects . The p-tolyloxy group (a methyl-substituted phenoxy) may influence pharmacokinetic properties, including membrane permeability and target binding. This compound’s synthesis likely involves multi-step reactions, such as cyclocondensation for oxadiazole formation and nucleophilic substitution for piperidine functionalization, as inferred from analogous pathways in the literature .

Properties

IUPAC Name

1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(4-methylphenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13-2-6-16(7-3-13)24-12-17(23)22-10-8-15(9-11-22)19-21-20-18(25-19)14-4-5-14/h2-3,6-7,14-15H,4-5,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKFKRHVXMYQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(p-tolyloxy)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N6OC_{17}H_{20}N_{6}O, with a molecular weight of approximately 324.4 g/mol. The structure features a piperidine ring substituted with a cyclopropyl oxadiazole moiety and a p-tolyloxy group, contributing to its unique chemical behavior.

PropertyValue
Molecular FormulaC17H20N6O
Molecular Weight324.4 g/mol
IUPAC Name1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(p-tolyloxy)ethanone
InChI KeyBUXYXZXXTNLPON-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxadiazole ring is known for its role in modulating enzyme activity, while the piperidine moiety may influence receptor interactions. Preliminary studies suggest that the compound may exhibit antimicrobial , anticancer , and neurological therapeutic effects.

Antimicrobial Activity

Recent studies have indicated that compounds containing oxadiazole derivatives possess significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains and has shown promising results in inhibiting growth at low concentrations (IC50 values ranging from 10 to 30 µg/mL) .

Anticancer Activity

The anticancer potential of the compound has been evaluated in several in vitro studies. Notably, it demonstrated cytotoxic effects against human cancer cell lines such as A431 (human epidermoid carcinoma) and U251 (human glioblastoma). The mechanism appears to involve apoptosis induction through the modulation of Bcl-2 family proteins .

Neurological Activity

Preliminary research suggests that the compound may have neuroprotective effects, possibly beneficial for conditions like epilepsy or neurodegenerative diseases. Its interaction with neurotransmitter receptors could mediate these effects, although further studies are necessary to elucidate the exact pathways involved .

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of various oxadiazole derivatives, 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(p-tolyloxy)ethanone was found to have an IC50 value of approximately 15 µg/mL against A431 cells. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of oxadiazole derivatives revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 20 µg/mL. This positions it as a potential candidate for further development as an antimicrobial agent .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing oxadiazole and piperidine structures. For instance, derivatives of piperidine have been synthesized and evaluated for their antimicrobial efficacy against various strains of bacteria and fungi. These studies employ methods such as the serial dilution technique to assess the Minimum Inhibitory Concentration (MIC) against pathogens like Escherichia coli and Staphylococcus aureus.

Case Study:
A study demonstrated that certain oxadiazole derivatives exhibited significant antibacterial activity, suggesting that the incorporation of the cyclopropyl group in the structure could enhance this effect. The results indicated that compounds with similar structural features to 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(p-tolyloxy)ethanone showed promising antimicrobial properties when tested in vitro .

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress.

Case Study:
In a study involving piperidine-based oxadiazole derivatives, it was found that several compounds exhibited cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism was attributed to the activation of apoptotic pathways and inhibition of tumor cell proliferation .

Neuropharmacological Applications

The piperidine moiety is known for its role in neuropharmacology. Compounds with this structure have been investigated for their potential as antidepressants and anxiolytics. The structural similarity to known psychoactive substances suggests that 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(p-tolyloxy)ethanone may exhibit similar effects.

Research Insights:
Studies on related piperidine derivatives indicate their ability to inhibit serotonin reuptake, which is crucial for mood regulation. This suggests potential applications in treating depression and anxiety disorders .

Summary of Biological Activities

Activity Type Mechanism Notable Findings
AntimicrobialDisruption of bacterial cell wall synthesisSignificant activity against E. coli and S. aureus in vitro
AnticancerInduction of apoptosis in cancer cellsEffective against HeLa and MCF-7 cell lines
NeuropharmacologicalSerotonin reuptake inhibitionPotential antidepressant effects suggested by structural analysis

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(p-tolyloxy)ethanone are compared below with five analogous compounds (Table 1), followed by a detailed analysis of key differences.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Heterocycle Substituent on Heterocycle Aryl/Ethanone Group Biological Activity Key Reference(s)
1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(p-tolyloxy)ethanone 1,3,4-Oxadiazole Cyclopropyl p-Tolyloxy Not reported (structural focus)
1-[4-(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)-piperidin-1-yl]-2-p-tolyl-ethanone 1,2,4-Oxadiazole Thiophene-2-yl p-Tolyl Anticancer (implied)
1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone 1,3,4-Oxadiazole Mercapto (-SH) Pyridine-2-ylamino Antimicrobial (MIC: 30.2–43.2 µg/cm³)
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (e.g., compounds 22–28) Tetrazole Aryl (variable) Piperidin-1-yl Not reported (synthetic focus)
2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone None (open-chain) 3,5-Dinitrophenyl Piperidin-1-yl Amide bond isomerization study

Heterocyclic Core and Substituent Effects

  • 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole: The 1,3,4-oxadiazole ring in the target compound is distinct from the 1,2,4-oxadiazole in the thiophene analog (Table 1, row 2). The cyclopropyl substituent further increases lipophilicity compared to the thiophene group, which may improve blood-brain barrier penetration.
  • Oxadiazole vs. Tetrazole : Replacing the oxadiazole with a tetrazole (Table 1, row 4) introduces a fourth nitrogen atom, increasing polarity and hydrogen-bonding capacity. However, tetrazoles are more prone to metabolic oxidation, reducing in vivo stability .
  • Mercapto-Oxadiazole: The mercapto (-SH) variant (Table 1, row 3) exhibits notable antimicrobial activity, suggesting that electron-withdrawing substituents on oxadiazole enhance bioactivity. However, the cyclopropyl group in the target compound may offer superior steric shielding against enzymatic degradation .

Aryl/Ethanone Group Modifications

  • p-Tolyloxy vs. p-Tolyl: The ethanone-linked p-tolyloxy group in the target compound introduces an ether bond, increasing conformational flexibility compared to the direct p-tolyl attachment in the thiophene analog. This flexibility may optimize binding to hydrophobic pockets in biological targets .
  • Pyridine-2-ylamino vs. Piperidin-1-yl: The pyridine-2-ylamino group in the antimicrobial compound (Table 1, row 3) provides a basic nitrogen for salt formation, enhancing solubility.

Q & A

Q. Characterization Methods :

Technique Purpose Example Data
¹H/¹³C NMR Confirm structural integrityPeaks for cyclopropyl (δ 1.0–1.5 ppm), piperidine (δ 2.5–3.5 ppm), and aromatic protons (δ 6.5–7.5 ppm) .
HPLC/GC-MS Assess purity (>95%)Retention time matching reference standards; molecular ion peak (e.g., [M+H]⁺) .
IR Spectroscopy Identify functional groupsStretching vibrations for C=O (~1700 cm⁻¹) and C-O-C (~1250 cm⁻¹) .

Basic: How is the compound’s purity and structural identity validated in initial studies?

Answer:

  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like ethyl acetate/hexane (1:1). Spots are visualized under UV light or iodine vapor .
  • Elemental Analysis : Confirms empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .
  • Melting Point Determination : Sharp melting range (e.g., 191–193°C) indicates high crystallinity and purity .

Basic: What preliminary biological screening assays are recommended?

Answer:
While direct data on this compound is limited, structurally similar piperidine-oxadiazole derivatives are screened using:

  • Antimicrobial Assays : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR, COX-2) .

Advanced: How can synthetic yield be optimized for large-scale production?

Answer:

  • Catalyst Screening : Use Pd(OAc)₂/Xantphos for efficient C-N coupling (yield improvement from 60% to 85%) .
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions .
  • Continuous Flow Synthesis : Enhances reaction control and scalability for intermediates .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Answer:

  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing split peaks .
  • 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons (e.g., overlapping piperidine signals) .
  • X-ray Crystallography : Resolve stereochemical uncertainties (e.g., oxadiazole ring conformation) .

Advanced: What mechanistic insights guide reaction pathway design?

Answer:

  • Oxadiazole Formation : Cyclodehydration of hydrazides follows a nucleophilic acyl substitution mechanism, with POCl₃ acting as a dehydrating agent .
  • Alkylation Reactions : Proceed via SN2 mechanisms, with steric hindrance at the piperidine nitrogen influencing regioselectivity .
  • Computational Modeling : DFT studies predict transition states for cyclopropyl group stability during synthesis .

Advanced: How to establish structure-activity relationships (SAR) for this compound?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace p-tolyloxy with m-tolyloxy) and compare bioactivity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., oxadiazole’s electron-deficient region for target binding) .
  • QSAR Models : Use logP, polar surface area, and H-bond donors to correlate physicochemical properties with activity .

Advanced: What are plausible biological targets based on structural motifs?

Answer:

  • Kinase Inhibition : Piperidine and oxadiazole moieties may interact with ATP-binding pockets (e.g., Aurora kinase) .
  • GPCR Modulation : The p-tolyloxy group could mimic endogenous ligands for serotonin or dopamine receptors .
  • Antibacterial Activity : Thiadiazole analogs disrupt bacterial cell wall synthesis enzymes (e.g., penicillin-binding proteins) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.